molecular formula C19H25N5O2S B10923424 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10923424
M. Wt: 387.5 g/mol
InChI Key: IWROZOCRIKKOQY-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties . This compound, in particular, is characterized by its sulfonamide group, which imparts significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound can also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
  • Cyclohexanecarboxamide derivatives

Uniqueness

N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of the pyrazole and sulfonamide groups, which confer distinct biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C19H25N5O2S/c1-5-23-11-10-17(21-23)13-24(18-8-6-16(7-9-18)15(2)3)27(25,26)19-12-20-22(4)14-19/h6-12,14-15H,5,13H2,1-4H3

InChI Key

IWROZOCRIKKOQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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